N-(4,4-Diphenylbut-3-en-1-yl)-3-(trifluoromethyl)aniline
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Overview
Description
N-(4,4-Diphenylbut-3-en-1-yl)-3-(trifluoromethyl)aniline is an organic compound that features a trifluoromethyl group attached to an aniline moiety, along with a diphenylbutenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4-Diphenylbut-3-en-1-yl)-3-(trifluoromethyl)aniline typically involves multi-step organic reactions. One possible route could include:
Formation of the Diphenylbutenyl Intermediate: This might involve a Wittig reaction or a similar olefination process to introduce the double bond.
Introduction of the Trifluoromethyl Group: This could be achieved through a Friedel-Crafts alkylation or a similar electrophilic aromatic substitution reaction.
Coupling with Aniline: The final step might involve a nucleophilic substitution reaction where the aniline moiety is introduced.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4,4-Diphenylbut-3-en-1-yl)-3-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound might be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the double bond or other functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions could be relevant, depending on the specific functional groups involved.
Common Reagents and Conditions
Oxidation: Common oxidizing agents might include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst could be used.
Substitution: Reagents like halogens, acids, or bases might be employed depending on the specific substitution reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alkanes or alcohols.
Scientific Research Applications
N-(4,4-Diphenylbut-3-en-1-yl)-3-(trifluoromethyl)aniline could have various scientific research applications, including:
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug discovery or as a pharmacophore in medicinal chemistry.
Industry: Use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action for N-(4,4-Diphenylbut-3-en-1-yl)-3-(trifluoromethyl)aniline would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(4-Phenylbut-3-en-1-yl)-3-(trifluoromethyl)aniline: Similar structure but with one less phenyl group.
N-(4,4-Diphenylbut-3-en-1-yl)-4-(trifluoromethyl)aniline: Similar structure but with the trifluoromethyl group in a different position.
N-(4,4-Diphenylbut-3-en-1-yl)-3-(methyl)aniline: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
N-(4,4-Diphenylbut-3-en-1-yl)-3-(trifluoromethyl)aniline is unique due to the presence of both the diphenylbutenyl and trifluoromethyl groups, which can impart distinct chemical properties such as increased lipophilicity, stability, and potential biological activity.
Properties
CAS No. |
610754-71-7 |
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Molecular Formula |
C23H20F3N |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-(4,4-diphenylbut-3-enyl)-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C23H20F3N/c24-23(25,26)20-13-7-14-21(17-20)27-16-8-15-22(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-7,9-15,17,27H,8,16H2 |
InChI Key |
GQHCOJQZSDJHJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CCCNC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
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